2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol
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Overview
Description
2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amino group attached to a phenyl ring, which is further connected to a pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methyl-aniline and 6-methyl-2-chloropyrimidine.
Nucleophilic Substitution: The nucleophilic substitution reaction is carried out by reacting 4-fluoro-3-methyl-aniline with 6-methyl-2-chloropyrimidine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or acylated derivatives.
Scientific Research Applications
2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-phenylamino)-6-methyl-pyrimidin-4-ol
- 2-(4-Methyl-phenylamino)-6-methyl-pyrimidin-4-ol
- 2-(4-Chloro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol
Uniqueness
2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12FN3O |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c1-7-5-9(3-4-10(7)13)15-12-14-8(2)6-11(17)16-12/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI Key |
KWIIDXGRKJISRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
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